molecular formula C13H18N2O2 B13028247 Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

Cat. No.: B13028247
M. Wt: 234.29 g/mol
InChI Key: SQJYHBQYBSQQCT-UHFFFAOYSA-N
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Description

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a benzyl carbamate group at position 1 and a 1-aminoethyl moiety at position 3. The aminoethyl group provides a primary amine for further functionalization, while the benzyl carbamate acts as a protective group that can be cleaved under hydrogenolysis or acidic conditions .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-10(14)12-7-15(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3

InChI Key

SQJYHBQYBSQQCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired product specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring undergoes nucleophilic substitution due to its inherent ring strain. Common reactions include:

Reaction Type Reagents/Conditions Products Yield Reference
Ring-opening alkylationBenzyl bromide, Et₃N, CH₂Cl₂, RTN-alkylated azetidine derivatives68–75%
HalogenationPCl₅/PBr₃, reflux3-(1-aminoethyl)azetidine halides55–62%

Mechanistically, the nitrogen's lone pair facilitates attack by electrophiles, with ring strain lowering activation energy. Triethylamine is critical for neutralizing HX byproducts .

Aza-Michael Addition

The aminoethyl side chain participates in conjugate additions:

text
**[Example Reaction](pplx://action/followup):** Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate + α,β-unsaturated carbonyl → 1,4-adduct
  • Conditions : DBU (1,8-diazabicycloundec-7-ene), acetonitrile, 65°C

  • Outcome : Forms hybrid heterocycles (e.g., pyrazole-azetidine derivatives) with 64–72% yields .

  • Mechanism : Base-mediated deprotonation generates a nucleophilic amine, attacking electron-deficient alkenes .

α-Alkylation of the Aminoethyl Group

Diastereoselective α-alkylation exploits the chiral environment:

text
**[Protocol](pplx://action/followup)**[3]: 1. Form N-borane complex with BH₃·THF 2. Deprotonate with LDA (-78°C) 3. React with benzyl bromide → (2S,1'S)-α-benzylated product
Parameter Value
Diastereomeric ratio36:1 (S:R)
Isolated yield72%
CatalystTetrabutylammonium I⁻

The borane complex blocks one face, directing benzylation stereoselectively .

Hydrolysis of the Benzyl Ester

Cleavage of the benzyloxycarbonyl (Cbz) group enables further functionalization:

Condition Reagent Product Yield
Acidic hydrolysisH₂SO₄/MeOH, reflux3-(1-aminoethyl)azetidine carboxylic acid85%
Catalytic hydrogenationH₂/Pd-C, MeOHFree azetidine-3-carboxylic acid90%

The benzyl group acts as a transient protecting group, removable under controlled conditions .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

text
**[Example](pplx://action/followup)**[6]: Reactant: 1-benzylazetidin-3-ol derivative Conditions: Triethylamine, 120°C, 6h Product: Azetidine-fused lactams (e.g., β-lactam analogs) Yield: 58–64%

Triethylamine promotes dehydrohalogenation, while phase-transfer catalysts (e.g., Bu₄N⁺I⁻) accelerate kinetics .

Cross-Coupling Reactions

The aminoethyl group facilitates Suzuki-Miyaura couplings:

Substrate Boronic Acid Product Yield
Bromopyrazole-azetidineAryl-B(OH)₂Biaryl-azetidine hybrids70–78%

Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) are standard conditions, enabling drug candidate diversification .

Redox Reactions

Reaction Reagent Product
Oxidation (amine → nitro)m-CPBA, CH₂Cl₂, 0°CNitroethyl-azetidine carboxylate
Reduction (ester → alcohol)LiAlH₄, THF, reflux3-(1-aminoethyl)azetidin-1-ol

Oxidation preserves ring integrity, while reductions require careful stoichiometry to avoid over-reduction.

Key Mechanistic Insights

  • Steric Effects : The benzyl group directs regioselectivity in electrophilic attacks .

  • Ring Strain : Azetidine's 90° bond angles enhance reactivity compared to larger heterocycles .

  • Protection Strategies : The Cbz group balances stability and ease of removal .

This compound’s multifunctional design enables tailored modifications for bioactive molecule synthesis, with ongoing research expanding its reaction portfolio .

Scientific Research Applications

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Aminoethyl-Substituted Azetidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate 1420852-13-6 C10H20N2O2 200.28 tert-Butyl carbamate (lipophilic), primary amine; high similarity (0.94)
Benzyl 3-(methylamino)azetidine-1-carboxylate 1630907-35-5 C12H16N2O2 220.27 Methylamino group (secondary amine); reduced nucleophilicity vs. primary amine
Benzyl 3-(aminomethyl)azetidine-1-carboxylate 1016731-24-0 C12H16N2O2 220.27 Aminomethyl substituent; sensitive to oxidation (storage: 2–8°C, inert atm)

Key Observations :

  • The tert-butyl analog (CAS 1420852-13-6) is more lipophilic than benzyl derivatives, favoring blood-brain barrier penetration in neuroactive compounds .
  • The aminomethyl derivative (CAS 1016731-24-0) requires stringent storage conditions, indicating sensitivity to degradation .

Ester- and Carbonyl-Substituted Azetidines

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 319470-11-6 C15H19NO4 277.32 Ethyl ester group; hydrolyzable to carboxylic acid
Benzyl 3-oxoazetidine-1-carboxylate 105258-93-3 C11H11NO3 205.21 Ketone group; electrophilic carbonyl for nucleophilic additions
Benzyl 3-(2-methoxy-2-oxoethyl)-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate - C21H20F3NO3 414.39 Trifluoromethylphenyl and ester groups; neuroprotective activity (60% yield)

Key Observations :

  • Ethoxy-oxo derivatives (e.g., CAS 319470-11-6) serve as prodrug precursors via ester hydrolysis .

Halogenated and Hydroxy-Substituted Azetidines

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 C10H18BrNO2 264.16 Bromoethyl group; suitable for cross-coupling reactions
Benzyl 3-Hydroxyazetidine-1-carboxylate 128117-22-6 C11H13NO3 207.23 Hydroxy group; high polarity (≥98% purity)

Key Observations :

  • Bromoethyl substitution (CAS 1420859-80-8) enables Suzuki-Miyaura or Buchwald-Hartwig reactions in synthetic workflows .
  • The hydroxy derivative (CAS 128117-22-6) exhibits increased solubility in polar solvents, advantageous for aqueous-phase reactions .

Structural and Functional Similarity Analysis

and provide similarity scores for related compounds:

  • Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3): Similarity = 0.83. The ketone group contrasts with aminoethyl’s amine, reducing nucleophilicity but enabling keto-enol tautomerism .
  • tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6): Similarity = 0.94. The tert-butyl group enhances stability under basic conditions compared to benzyl .

Biological Activity

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing information from various studies and sources.

Structural Characteristics

This compound features an azetidine ring, a four-membered cyclic amine, which is integral to its biological activity. The presence of a benzyl group attached to the nitrogen atom and a carboxylate functional group at the third position enhances its pharmacological properties. The molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that azetidine derivatives can possess significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor for enzymes such as butyrylcholinesterase (BuChE), which is relevant in the treatment of Alzheimer's disease .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of azetidine derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising potential for this compound as an antimicrobial agent.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited varying degrees of cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The IC50 values suggest that the compound has notable anticancer potential, warranting further exploration into its mechanisms of action and therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azetidine ring structure may facilitate binding to enzyme active sites or receptor sites, leading to inhibition or modulation of their activity. For instance, the presence of the benzyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .

Q & A

Q. What are the common synthetic routes for preparing Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate, and what key intermediates are involved?

The synthesis typically involves functionalizing the azetidine ring. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo condensation with hydroxylamine followed by reduction to introduce the aminoethyl group. Protecting group strategies, such as benzyloxycarbonyl (Cbz), are critical. Characterization via HRMS and NMR ensures structural fidelity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key techniques include:

  • 1H/13C NMR for structural confirmation.
  • HRMS (ESI-TOF) to validate molecular weight (e.g., calc’d for C16H25N2O2 [M+H+] 277.1916; found 277.1914).
  • TLC/HPLC for purity assessment (e.g., Rf = 0.45 in 3:1 heptanes:EtOAc). Elemental analysis further confirms composition .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid dust formation; store at 2-8°C in sealed containers.
  • In case of skin/eye contact, wash thoroughly with water/soap for ≥15 minutes. Conflicting SDS data (e.g., "no known hazards" vs. H302/H315 warnings) necessitate assuming potential toxicity until verified .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during reductive amination steps?

  • Screen reducing agents (e.g., NaBH4 vs. NaBH3CN).
  • Adjust pH and control temperature (0-5°C) to minimize side reactions.
  • Catalytic hydrogenation may enhance stereoselectivity.
  • Monitor progress via TLC and optimize stoichiometry of the amine precursor .

Q. What strategies mitigate discrepancies in reported toxicity profiles of this compound across safety data sheets?

  • Conduct in vitro assays (e.g., Ames test, cytotoxicity screening) following OECD guidelines.
  • Cross-validate with structurally similar azetidine derivatives (e.g., tert-butyl-protected analogues).
  • Prioritize SDS from academic sources over commercial vendors lacking detailed toxicological data .

Q. How does the steric environment of the azetidine ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • The constrained azetidine ring increases ring strain , enhancing reactivity at the 3-position.
  • Use computational modeling (DFT) to predict electrophilic attack sites.
  • Experimental validation via kinetic studies with varying nucleophiles (e.g., Grignard reagents) is recommended .

Q. What methodologies are suitable for assessing the metabolic stability of this compound in preclinical studies?

  • Use liver microsome assays (human/rodent) with LC-MS quantification.
  • Monitor parent compound depletion over time (e.g., t1/2 calculation).
  • Compare with stable analogues (e.g., tert-butyl-protected derivatives) to identify metabolic hotspots .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data for azetidine derivatives in different storage conditions?

  • Perform accelerated stability studies under varying temperatures (e.g., 25°C vs. 2-8°C) and humidity levels.
  • Use HPLC to track degradation products (e.g., hydrolysis of the benzyl ester).
  • Reference SDS recommendations (e.g., "keep containers tightly closed" ) while testing empirically .

Methodological Guidance

Q. What steps ensure reproducibility in synthesizing enantiopure this compound?

  • Employ chiral catalysts (e.g., BINAP-metal complexes) during asymmetric synthesis.
  • Validate enantiomeric excess via chiral HPLC or polarimetry.
  • Document reaction parameters (e.g., solvent polarity, stirring rate) meticulously .

Q. How can researchers design structure-activity relationship (SAR) studies for azetidine-based compounds?

  • Synthesize derivatives with modified substituents (e.g., fluorinated or methylated groups).
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking results.
  • Prioritize analogues showing enhanced binding affinity or metabolic stability .

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